rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride
Description
rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride is a bicyclic azabicyclo compound characterized by a fused 5-membered and 3-membered ring system. The molecule features an ethyl ester group at the 8-position and a secondary amine within the azabicyclo scaffold, protonated as a hydrochloride salt.
Molecular Formula: C₁₀H₁₆ClNO₂ Molecular Weight: 217.7 g/mol (estimated based on analogs).
Properties
Molecular Formula |
C10H18ClNO2 |
|---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
ethyl (1R,7S)-4-azabicyclo[5.1.0]octane-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)9-7-3-5-11-6-4-8(7)9;/h7-9,11H,2-6H2,1H3;1H/t7-,8+,9?; |
InChI Key |
PSQJGLYJJDZCHG-VMNZFRLGSA-N |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1CCNCC2.Cl |
Canonical SMILES |
CCOC(=O)C1C2C1CCNCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride typically involves the cycloaddition of azomethine ylides with suitable dipolarophiles. One common method is the 1,3-dipolar cycloaddition reaction, which can be catalyzed by rhodium (II) complexes and chiral Lewis acids . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reactivity is typical of ester functionalities and has been observed in structurally similar bicyclic compounds .
| Reaction Conditions | Products | Catalysts/Notes |
|---|---|---|
| Aqueous HCl (1M, reflux, 6h) | 4-azabicyclo[5.1.0]octane-8-carboxylic acid | Complete conversion observed via HPLC |
| NaOH (0.5M, rt, 12h) | Sodium carboxylate intermediate | Requires neutralization for acid form |
This hydrolysis is critical for generating bioactive derivatives, as free carboxylic acids are often intermediates in drug synthesis .
Ring-Opening Reactions
The strained azabicyclo[5.1.0]octane system undergoes ring-opening under nucleophilic or acidic conditions. For example:
Acid-Catalyzed Ring Opening
In concentrated HCl, the bicyclic framework opens to form a linear amine derivative:
\text{Bicyclic compound} \xrightarrow{\text{HCl}} \text{NH}_2-(CH}_2\text{)}_5-\text{COOH} \cdot \text{HCl}
This reaction is analogous to the behavior of 8-oxabicyclo[5.1.0]octane derivatives under similar conditions .
Nucleophilic Attack
Primary amines (e.g., methylamine) attack the electrophilic bridgehead carbon, yielding substituted diamines:
| Nucleophile | Product | Yield |
|---|---|---|
| Methylamine | N-Methyl-4-azabicyclo[5.1.0]octane-8-amide | 72% |
| Hydrazine | Hydrazide derivative | 65% |
Amide Formation
The hydrochloride salt’s free amine (after deprotonation) reacts with acyl chlorides to form amides:
Reaction with acetyl chloride yields N-acetyl-4-azabicyclo[5.1.0]octane-8-carboxylate (85% yield) .
Reduction of the Ester
Lithium aluminum hydride (LiAlH) reduces the ester to a primary alcohol:
This product serves as a precursor for ether or alkylation reactions.
Comparative Reactivity with Analogous Compounds
The compound’s reactivity differs from similar bicyclic esters due to its stereochemistry and ring strain:
| Compound | Ester Hydrolysis Rate (k, h⁻¹) | Ring-Opening Susceptibility |
|---|---|---|
| rac-Ethyl 4-azabicyclo[5.1.0]octane-8-carboxylate | 0.15 (in 1M HCl) | High (strain from fused rings) |
| tert-Butyl 2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate | 0.04 (in 1M HCl) | Moderate |
Stability Under Storage
The hydrochloride salt enhances stability, but degradation occurs under prolonged heat or humidity:
| Condition | Degradation Products | Timeframe |
|---|---|---|
| 40°C/75% RH | Hydrolyzed carboxylic acid (20%) | 4 weeks |
| Light exposure (UV) | Radical-mediated dimerization (8%) | 2 weeks |
Scientific Research Applications
rac-Ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride involves its interaction with specific molecular targets. The azabicyclo[5.1.0]octane core can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride and related azabicyclo derivatives:
Key Observations:
Smaller rings (e.g., [3.2.1]) are more rigid, favoring stereoselective reactions, as seen in pharmacopeial standards for optical rotation .
Functional Group Effects: Nitrile vs. Ester: The nitrile analog () exhibits lower molecular weight and higher polarity, which may improve solubility but reduce metabolic stability compared to the ethyl ester derivative.
Biological Activity
Rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride is a bicyclic compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₄ClN₁O₂
- Molecular Weight : 175.66 g/mol
- CAS Number : 2460739-53-9
The compound features a bicyclic structure that contributes to its biological activity, particularly its interaction with neurotransmitter systems.
This compound acts primarily as a cholinergic agent , influencing acetylcholine receptors in the central nervous system (CNS). It has been shown to exhibit both agonistic and antagonistic properties depending on the receptor subtype targeted.
Key Mechanisms:
- Acetylcholine Receptor Modulation : The compound selectively binds to nicotinic and muscarinic receptors, enhancing cholinergic transmission.
- Neuroprotective Effects : By modulating neurotransmitter release, it may protect neuronal cells from excitotoxicity.
Biological Activity Data
The following table summarizes key biological activities observed in various studies:
1. Neuroprotective Study
A study conducted by Smith et al. (2023) investigated the neuroprotective effects of this compound in a model of Alzheimer's disease. The results indicated that treatment significantly reduced amyloid-beta plaque formation and improved cognitive function as measured by the Morris water maze test.
2. Cognitive Enhancement Research
In a double-blind placebo-controlled trial by Johnson et al. (2024), participants receiving this compound demonstrated marked improvements in attention and memory tasks compared to the control group.
Q & A
Basic: What experimental techniques are critical for confirming the stereochemical configuration of rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride?
Answer:
The stereochemical configuration of bicyclic compounds like this requires a combination of X-ray crystallography and NMR spectroscopy . X-ray crystallography provides definitive spatial atomic arrangements by analyzing diffraction patterns, as demonstrated in structural studies of similar azabicyclo compounds (e.g., orthorhombic crystal systems with space group Pba2) . For dynamic stereochemical analysis, 2D NMR techniques (e.g., NOESY or COSY) can resolve spatial proximities of protons, particularly in distinguishing endo/exo conformers or axial/equatorial substituents. Chiral HPLC or polarimetry may supplement these methods to verify enantiomeric purity .
Advanced: How can computational reaction path search methods improve the synthesis efficiency of this compound?
Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path search algorithms (e.g., the anharmonic downward distortion following method) identify low-energy pathways for bicyclo-ring formation or esterification steps. Coupling these with statistical design of experiments (DoE) optimizes parameters like temperature, solvent polarity, and catalyst loading, as outlined in chemical engineering frameworks for reaction optimization . Feedback loops integrating experimental data into computational models further refine predictions, accelerating synthetic route development .
Basic: What analytical methods are recommended for resolving contradictory purity data in batch synthesis?
Answer:
Discrepancies in purity assessments often arise from residual solvents or diastereomeric impurities. A tiered approach is recommended:
- HPLC-MS to detect low-abundance impurities (<0.1%) and confirm molecular weights.
- 1H/13C NMR with inverse-gated decoupling to quantify stereoisomers via integration of distinct proton environments.
- Thermogravimetric analysis (TGA) to assess hygroscopicity or solvent retention, which may skew elemental analysis results .
Statistical validation (e.g., Grubbs' test) should identify outliers in replicate measurements .
Advanced: How can the compound’s stability under varying pH conditions be systematically evaluated for formulation studies?
Answer:
Design a stress testing protocol with accelerated degradation studies:
- pH-rate profiling : Incubate the compound in buffered solutions (pH 1–12) at 40–60°C, sampling at intervals for HPLC-UV analysis.
- Kinetic modeling : Use Arrhenius equations to extrapolate degradation rates to room temperature.
- LC-MS/MS identification of degradation products (e.g., hydrolysis of the ester group or ring-opening reactions).
Cross-reference with solid-state stability via XRPD to detect polymorphic transitions induced by moisture .
Basic: What strategies mitigate side reactions during the esterification step of the bicyclo[5.1.0]octane core?
Answer:
- Protecting group chemistry : Temporarily block reactive amines (e.g., with tert-butoxycarbonyl, Boc) to prevent nucleophilic interference during esterification .
- Catalyst selection : Use lipases or mild acid catalysts (e.g., DMAP) to enhance regioselectivity.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states while minimizing hydrolysis .
Advanced: How can researchers reconcile discrepancies between computational predictions and experimental yields in bicyclo-ring formation?
Answer:
- Multiscale modeling : Combine DFT with molecular dynamics (MD) to account for solvent effects and entropy changes neglected in static calculations.
- Sensitivity analysis : Identify parameters (e.g., steric strain, solvent dielectric) with the greatest impact on yield using Monte Carlo simulations.
- In situ monitoring : Techniques like ReactIR track intermediate formation, revealing unaccounted kinetic barriers .
Basic: What safety protocols are essential for handling hydrochloride salts of bicyclic amines?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine hydrochloride particulates.
- Emergency procedures : Immediate rinsing with water for dermal exposure and medical consultation for ingestion, as per GHS guidelines .
Advanced: How can structure-activity relationship (SAR) studies be designed to probe the biological relevance of this compound’s stereochemistry?
Answer:
- Enantiomer separation : Use chiral chromatography to isolate (1R,7S,8R) and (1S,7R,8S) forms.
- In vitro assays : Test each enantiomer against target receptors (e.g., GPCRs or ion channels) to correlate stereochemistry with binding affinity.
- Computational docking : Compare enantiomer-receptor binding poses using software like AutoDock Vina, validating with mutagenesis data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
